

physicochemical properties of 2,6-Dichloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dichloro-4-fluorophenylboronic acid

Cat. No.: B1443089

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2,6-Dichloro-4-fluorophenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids are indispensable reagents, celebrated for their versatility, stability, and functional group tolerance. [1] Their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has revolutionized the construction of carbon-carbon bonds, a foundational process in the synthesis of complex molecules. [2] The strategic incorporation of halogen atoms, particularly fluorine, into these scaffolds has become a cornerstone of contemporary drug design. [3][4] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly sought after. [3]

This guide provides a comprehensive technical overview of **2,6-Dichloro-4-fluorophenylboronic acid**, a halogenated arylboronic acid of significant interest. We will delve into its core physicochemical properties, reactivity, stability, and analytical characterization, offering field-proven insights and detailed experimental protocols. This document is designed to serve as a vital resource for researchers leveraging this compound in synthetic chemistry and drug discovery programs.

Molecular and Structural Characteristics

2,6-Dichloro-4-fluorophenylboronic acid is a white solid organic compound.^[5] Its structure is characterized by a phenyl ring substituted with a boronic acid functional group [-B(OH)₂], two chlorine atoms at the ortho positions, and a fluorine atom at the para position relative to the carbon-boron bond. The boron atom is sp²-hybridized, possessing a vacant p-orbital which imparts its Lewis acidic character.^[6] The presence of three electron-withdrawing halogen substituents significantly modulates the electronic properties of the aromatic ring and the acidity of the boronic acid moiety.

Table 1: Chemical Identifiers and Core Properties

Property	Value	Source(s)
IUPAC Name	(2,6-dichloro-4-fluorophenyl)boronic acid	[5]
CAS Number	1451392-99-6	[5]
Molecular Formula	C ₆ H ₄ BCl ₂ FO ₂	[5]
Molecular Weight	208.81 g/mol	[5]
Appearance	White solid	[5]
Purity	≥97%	[5]
SMILES	OB(O)C1=C(Cl)C=C(F)C=C1C 	[5]
Storage	Store at 0-8 °C	[5]

Physicochemical Properties

Physical Properties

The physical properties of boronic acids can be influenced by their tendency to exist in equilibrium with their trimeric anhydrides, known as boroxines, particularly upon heating. This can make the determination of a precise melting point challenging, as the observed value may reflect dehydration or decomposition rather than a true phase transition.^[7]

Table 2: Physical Property Data

Property	Value	Notes
Melting Point	Not specified for this isomer.	Melting points of similar isomers like 2-Chloro-4-fluorophenylboronic acid (237 °C)[8] and 4-Fluorophenylboronic acid (262-265 °C)[9] suggest a high melting point is expected.
Boiling Point	Not available.	Boronic acids typically decompose before boiling at atmospheric pressure.
Solubility	Soluble in most polar organic solvents.	Phenylboronic acid is generally soluble in solvents like diethyl ether and ethanol but poorly soluble in nonpolar solvents like hexanes.[6]

Chemical Properties and Stability

Acidity (pKa): Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[1] They react with Lewis bases, such as the hydroxide ion, to form a tetrahedral boronate species. The pKa value of a boronic acid is a measure of this equilibrium. For phenylboronic acid, the pKa is approximately 8.83.[6] The presence of strong electron-withdrawing groups, such as the two chlorine atoms and one fluorine atom in **2,6-Dichloro-4-fluorophenylboronic acid**, is expected to increase the Lewis acidity and thus lower the pKa value compared to the unsubstituted parent compound.[1]

Dehydration and Boroxine Formation: A hallmark of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines. This equilibrium is influenced by temperature, concentration, and the presence of water. It is a critical consideration during analysis and storage, as the sample may exist as a mixture of the free acid and the boroxine.

Figure 1: Equilibrium between a boronic acid and its boroxine anhydride.

Oxidative and Metabolic Stability: A significant challenge in the application of boronic acids, especially in biological contexts, is their susceptibility to oxidative deboronation.^{[10][11]} However, the introduction of electron-withdrawing substituents can enhance oxidative stability by diminishing electron density on the boron atom.^{[11][12]} The dichloro and fluoro substituents on the title compound are therefore expected to confer greater resistance to oxidation compared to simpler phenylboronic acids.

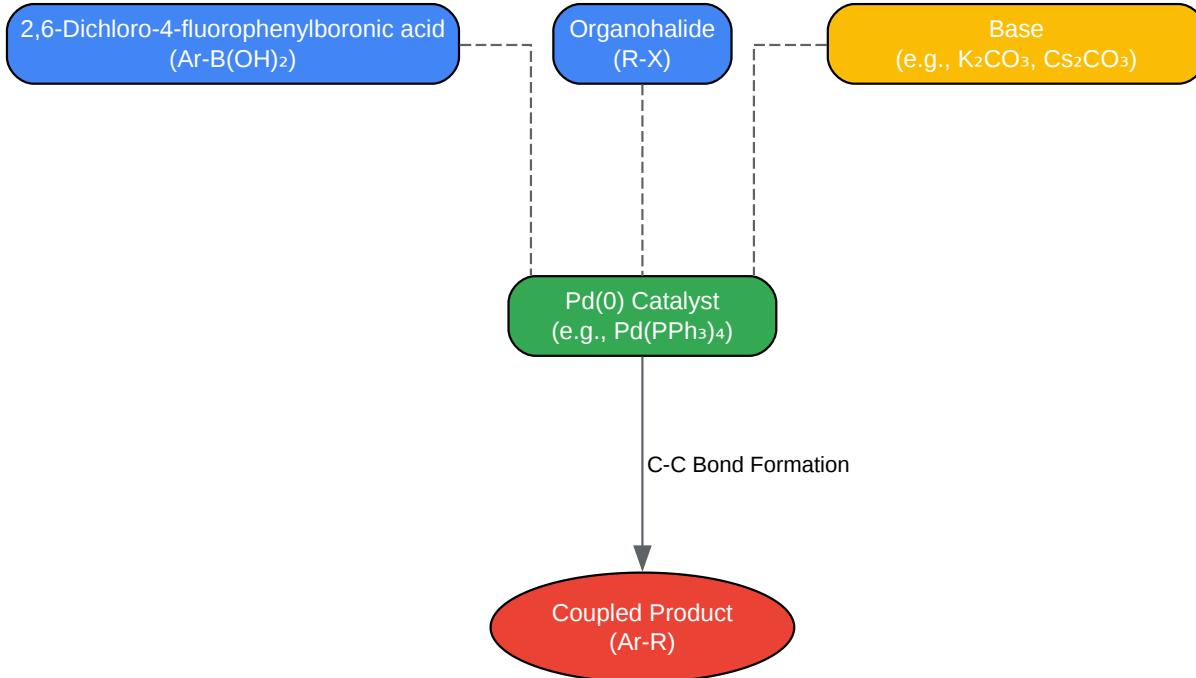
Protodeboronation: The cleavage of the carbon-boron bond, known as protodeboronation, can be a competing side reaction, particularly under basic conditions or at elevated temperatures.^[13] This is more pronounced in polyfluorinated aryl boronic acids, especially those with an ortho-fluorine group.^[13] While **2,6-Dichloro-4-fluorophenylboronic acid** lacks ortho-fluorines, the overall electronic nature of the ring influences the stability of the C-B bond.

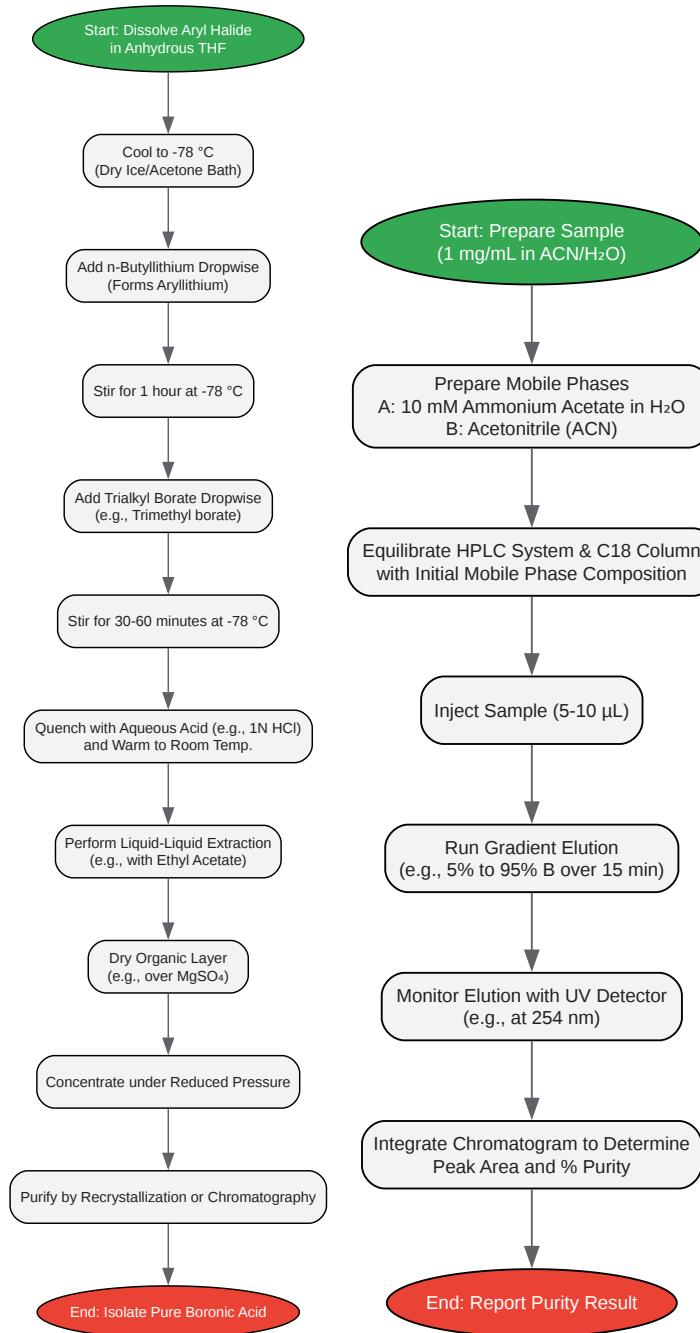
Spectroscopic and Analytical Characterization

Accurate characterization is crucial for confirming the identity and purity of **2,6-Dichloro-4-fluorophenylboronic acid**. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The aromatic region would show signals corresponding to the two protons on the phenyl ring. Their chemical shifts and coupling patterns would be influenced by the adjacent chloro and fluoro substituents.
- ^{19}F NMR: A single resonance is expected for the fluorine atom at the C4 position. ^{19}F NMR is highly sensitive and provides unambiguous confirmation of fluorine incorporation.
- ^{13}C NMR: Signals for the six aromatic carbons would be observed. The carbon attached to boron will have a characteristic broad signal due to quadrupolar relaxation of the boron nucleus.
- ^{11}B NMR: This technique is specific for the boron nucleus and would show a single, typically broad, signal characteristic of a trigonal boronic acid. The chemical shift provides direct information about the electronic environment of the boron atom.


Mass Spectrometry (MS): Mass spectrometric analysis is essential for confirming the molecular weight. A key diagnostic feature is the isotopic pattern arising from the presence of boron (^{10}B at ~20% and ^{11}B at ~80%) and chlorine (^{35}Cl at ~75% and ^{37}Cl at ~25%), which results in a unique and predictable cluster of peaks in the mass spectrum.[7]


High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of boronic acids. However, care must be taken to avoid on-column hydrolysis or degradation.[14][15] The use of aprotic solvents for sample preparation and buffered mobile phases can minimize these analytical artifacts.[15] Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) offers a high-throughput and sensitive method for quantitative analysis.[14]

Applications in Research and Drug Development

The primary utility of **2,6-Dichloro-4-fluorophenylboronic acid** lies in its role as a sophisticated building block in organic synthesis.

Suzuki-Miyaura Cross-Coupling: This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a source of the 2,6-dichloro-4-fluorophenyl moiety, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[8] The steric hindrance from the two ortho-chloro groups can influence the reaction kinetics and may require optimized catalytic systems.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. nbinno.com [nbino.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. 2,6-Dichloro-4-fluorophenylboronic acid 97% | CAS: 1451392-99-6 | AChemBlock [achemblock.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. pnas.org [pnas.org]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [physicochemical properties of 2,6-Dichloro-4-fluorophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1443089#physicochemical-properties-of-2-6-dichloro-4-fluorophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com